Home > Products > Screening Compounds P134616 > 8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE - 683794-90-3

8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Catalog Number: EVT-2880157
CAS Number: 683794-90-3
Molecular Formula: C23H23ClN4O2S
Molecular Weight: 454.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-inflammatory agents: Certain substituted purine-2,6-diones have shown anti-inflammatory activity [].
  • Antiviral agents: Some derivatives exhibit antiviral properties against viruses like Zika virus [].
  • Anticancer agents: Several purine-2,6-dione analogs have been investigated for their potential as anticancer agents [, , , ].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound served as a central structure in a study investigating the synthesis and cardiovascular activity of new 8-alkylamino-substituted 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones. It demonstrated promising prophylactic antiarrhythmic activity in experimental models [].

Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione. The primary difference lies in the substituents at the 7 and 8 positions. This compound features a 7-(2-hydroxy-3-substituted propyl) group and no substituent at the 8 position, whereas the main compound has a 7-(3-phenylpropyl) and an 8-[(2-Chlorophenyl)methylsulfanyl] group. This structural comparison highlights the variations explored within this class of compounds for potential cardiovascular benefits [].

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is an 8-alkylamino derivative of the aforementioned 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. It was also synthesized and tested in the same study for its cardiovascular activity. Notably, it exhibited potent prophylactic antiarrhythmic activity in experimental models [].

Relevance: Similar to the previous related compound, this compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione. The key structural distinction lies in the substituents at the 7 and 8 positions. This compound possesses a 7-(2-hydroxy-3-substituted propyl) group and an 8-(2-morpholin-4-yl-ethylamino) group, while the main compound has a 7-(3-phenylpropyl) and an 8-[(2-Chlorophenyl)methylsulfanyl] group []. This structural comparison highlights the variations explored within this class of compounds for potential cardiovascular benefits.

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is another derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride with a benzylamine substituent at the 8-position. In the study focusing on cardiovascular activities, this derivative specifically showed noticeable hypotensive activity [].

Relevance: This compound exhibits structural similarities to 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, sharing the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure. While they both have substituents at both the 7 and 8 positions, the specific groups vary. This compound has a 7-(2-hydroxy-3-substituted propyl) and an 8-benzylamino group, as opposed to the 7-(3-phenylpropyl) and 8-[(2-Chlorophenyl)methylsulfanyl] groups in the main compound. This comparison emphasizes the structural diversity explored within this chemical class for potential therapeutic applications, particularly in the context of cardiovascular diseases [].

8-(Pyridin-2-yl-methylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is a derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, featuring a pyridin-2-yl-methylamino substituent at the 8-position. It was investigated for its cardiovascular activities and displayed noteworthy hypotensive activity [].

Relevance: This compound is structurally similar to 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, sharing the common 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The differences lie in the substituents attached to the 7 and 8 positions. This compound possesses a 7-(2-hydroxy-3-substituted propyl) and an 8-(pyridin-2-yl-methylamino) group, in contrast to the 7-(3-phenylpropyl) and 8-[(2-Chlorophenyl)methylsulfanyl] groups of the main compound. This highlights the structural variations within this class of compounds, particularly the modifications at the 8-position, which were explored in the search for compounds with desirable cardiovascular effects [].

1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives

Compound Description: A series of these derivatives were synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A receptors []. These derivatives, particularly those with a phenylpropyl substituent at the 7-position (like compound 12, 14, and 16 in the study), demonstrated a distinct affinity for 5-HT1A receptors [].

Relevance: These compounds share a structural resemblance with 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, notably the core 1,3-dimethyl-purine-2,6-dione structure. The key variations lie in the substituents at the 7 and 8 positions. In these derivatives, the 7-position features various phenylalkyl groups, including phenylpropyl, while the 8-position carries a [3-(4-phenyl-1-piperazinyl)propylamino] group. In contrast, the main compound possesses a 7-(3-phenylpropyl) and an 8-[(2-Chlorophenyl)methylsulfanyl] group. Despite these differences, the shared structural features and the exploration of phenylpropyl substituents at the 7-position underscore the potential relevance of these derivatives in understanding the structure-activity relationships of the main compound, particularly in the context of 5-HT receptor interactions [].

3-(7-Alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)-1-(2,6-diisopropylphenyl)ureas

Compound Description: These compounds were synthesized as potential hypocholesterolemics and evaluated for their ability to inhibit acyl-CoA:cholesterol acyltransferase, a key enzyme in cholesterol esterification [].

Relevance: This series of compounds are structurally related to 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, sharing the fundamental 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. The main structural differences reside in the substituents at the 7 and 8 positions. This series is characterized by a urea linkage at the 8-position, connected via a methylene bridge, and various alkyl substituents at the 7-position. Conversely, the main compound features a 7-(3-phenylpropyl) and an 8-[(2-Chlorophenyl)methylsulfanyl] group. This comparison highlights the exploration of different substituents and their impact on potential biological activities within this class of compounds [].

3-[2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)ureas

Compound Description: Similar to the previous series, these compounds were also synthesized as potential hypocholesterolemics and investigated for their ability to inhibit acyl-CoA:cholesterol acyltransferase [].

Relevance: This series of compounds also exhibit structural similarities to 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, sharing the core 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure. The main variations are in the substituents at the 7 and 8 positions. In this series, a urea group linked through an ethyl bridge is present at the 7-position. In contrast, the main compound features a 7-(3-phenylpropyl) and an 8-[(2-Chlorophenyl)methylsulfanyl] group. This comparison underscores the structural diversity within this group of compounds and the modifications explored to modulate their biological activities, particularly in the context of cholesterol management [].

8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione (III)

Compound Description: This compound's crystal structure was analyzed and compared to another related compound, 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I) [].

Relevance: This compound shares a structural similarity with 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione due to the presence of the central 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. They primarily differ in their substituents at the 7 and 8 positions. This compound features an 8-amino group and a 7-(4-morpholinobutyl) substituent, whereas the main compound has a 7-(3-phenylpropyl) and an 8-[(2-Chlorophenyl)methylsulfanyl] group. While the substituents vary significantly, the comparison highlights the common structural framework upon which these compounds are built [].

8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I)

Compound Description: This compound served as a reference point in a crystallographic study that analyzed the structure of compound (III), 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione [].

Relevance: This compound is structurally related to 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, as both are built upon the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. The distinctions lie in the substituents at the 7 and 8 positions. This compound features an 8-amino group and a 7-(2-hydroxy-3-morpholinopropyl) substituent, different from the 7-(3-phenylpropyl) and 8-[(2-Chlorophenyl)methylsulfanyl] groups present in the main compound. This comparison highlights the diverse structural modifications possible within this class of compounds while maintaining the fundamental purine-2,6-dione framework [].

Properties

CAS Number

683794-90-3

Product Name

8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Molecular Formula

C23H23ClN4O2S

Molecular Weight

454.97

InChI

InChI=1S/C23H23ClN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-8-11-16-9-4-3-5-10-16)22(25-20)31-15-17-12-6-7-13-18(17)24/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3

InChI Key

USGXDYRSIXVVLH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CCCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.